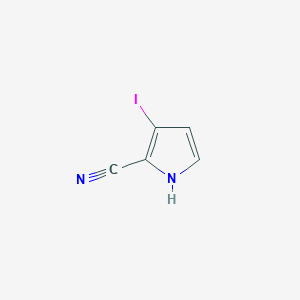

3-Iodo-1H-pyrrole-2-carbonitrile

Beschreibung

Contextual Significance as a Key Synthetic Intermediate

3-Iodo-1H-pyrrole-2-carbonitrile (1) is a specialized organic compound valued as a key intermediate in advanced organic synthesis. Its significance lies in the strategic placement of three distinct functional groups on the pyrrole (B145914) ring: an acidic N-H proton, an electron-withdrawing nitrile group at the 2-position, and a reactive iodine atom at the 3-position. This unique arrangement allows for a wide range of selective chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists.

The presence of the iodine atom is particularly noteworthy. It serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 3-position of the pyrrole core. nih.govclockss.org This capability is crucial in drug discovery and development, where the systematic modification of a lead compound is necessary to optimize its pharmacological properties. The nitrile group, being a strong electron-withdrawing group, influences the reactivity of the pyrrole ring and can be further elaborated into other functional groups like amines or carboxylic acids.

The pyrrole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including antibacterial and anticancer agents. nih.gov Therefore, functionalized pyrroles like this compound are highly sought after for the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1391069-38-7 | nih.govbldpharm.com |

| Molecular Formula | C5H3IN2 | nih.gov |

| Molecular Weight | 218.00 g/mol | nih.gov |

| Appearance | Solid (inferred) | nih.gov |

| Storage | Sealed in dry, 2-8°C | nih.gov |

Historical Perspective on Pyrrole Functionalization Strategies

The functionalization of the pyrrole ring has been a long-standing challenge and a subject of extensive research in organic chemistry. Historically, the inherent reactivity of the pyrrole ring towards electrophiles has made selective functionalization difficult, often leading to polysubstitution or polymerization. researchgate.net

Early methods for pyrrole synthesis, such as the Knorr, Paal-Knorr, and Hantzsch syntheses, provided access to a range of substituted pyrroles. nih.gov However, the direct and selective introduction of functional groups onto a pre-formed pyrrole ring remained a significant hurdle. Electrophilic substitution reactions, such as halogenation, nitration, and acylation, were among the first methods explored. Due to the electron-rich nature of the pyrrole ring, these reactions are typically facile but often lack regioselectivity, yielding mixtures of 2- and 3-substituted products, as well as poly-substituted derivatives.

The development of protecting groups for the pyrrole nitrogen was a major advancement, allowing for greater control over reactivity and regioselectivity. N-Protecting groups, such as sulfonyl or silyl (B83357) groups, modulate the electron density of the pyrrole ring, facilitating more selective functionalization at specific positions. nih.gov

The advent of modern organometallic chemistry revolutionized pyrrole functionalization. Transition-metal-catalyzed cross-coupling reactions provided a powerful and versatile toolkit for the construction of C-C and C-heteroatom bonds at specific positions of the pyrrole ring. nih.govclockss.org This has enabled the synthesis of highly complex and diverse pyrrole derivatives with a level of precision that was previously unattainable.

Overview of Research Trajectories for Halogenated Nitrile-Substituted Pyrroles

The research trajectory for halogenated nitrile-substituted pyrroles is strongly driven by their potential applications in medicinal chemistry and materials science. nih.gov These compounds serve as versatile building blocks for the synthesis of a wide range of complex molecules with diverse biological activities.

A key area of research focuses on the development of new and efficient methods for the synthesis of these intermediates. This includes the exploration of novel regioselective halogenation and cyanation reactions of the pyrrole ring. For instance, methods for the direct iodination of pyrroles and related heterocycles are continuously being refined to improve yields and selectivities. nih.govrsc.org

Another significant research direction is the utilization of these halogenated nitrile-substituted pyrroles in various synthetic transformations. The presence of the iodine atom allows for a plethora of cross-coupling reactions, enabling the introduction of a wide variety of substituents. nih.govarkat-usa.org This is particularly valuable in the context of drug discovery, where the ability to rapidly generate a library of analogues is essential for structure-activity relationship (SAR) studies.

Furthermore, the nitrile group can be transformed into other functional groups, further expanding the synthetic utility of these compounds. For example, the reduction of the nitrile group can yield aminomethylpyrroles, while hydrolysis can provide pyrrole-2-carboxylic acids, both of which are valuable synthetic precursors.

The investigation of the biological activities of the compounds derived from halogenated nitrile-substituted pyrroles is a major driving force in this field. Many pyrrole-containing natural products and synthetic compounds exhibit potent pharmacological properties, and the introduction of halogen and nitrile functionalities can significantly modulate these activities. nih.gov Research is ongoing to explore the potential of these compounds as antibacterial, antiviral, and anticancer agents.

Table 2: Comparison of Pyrrole Functionalization Methods

| Method | Description | Advantages | Disadvantages |

| Electrophilic Substitution | Direct reaction with an electrophile (e.g., I2, NCS). | Simple, atom-economical. | Often lacks regioselectivity, risk of polysubstitution and polymerization. |

| N-Protection followed by Functionalization | Protection of the pyrrole nitrogen to control reactivity and direct substitution. | Improved regioselectivity and control. | Requires additional protection and deprotection steps. |

| Metal-Catalyzed Cross-Coupling | Reaction of a halogenated pyrrole with an organometallic reagent catalyzed by a transition metal (e.g., Pd, Cu). | High selectivity, broad substrate scope, allows for complex fragment coupling. | Requires pre-functionalized substrates, metal catalysts can be expensive and toxic. |

| Cyclocondensation Reactions | Construction of the pyrrole ring from acyclic precursors (e.g., Knorr, Paal-Knorr synthesis). | Provides access to a wide range of substituted pyrroles from simple starting materials. | Can require harsh reaction conditions, regioselectivity can be an issue. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2/c6-4-1-2-8-5(4)3-7/h1-2,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZPIRFSUHPBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858637 | |

| Record name | 3-Iodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391069-38-7 | |

| Record name | 3-Iodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 1h Pyrrole 2 Carbonitrile

De Novo Pyrrole (B145914) Ring Formation Approaches

The construction of the 3-Iodo-1H-pyrrole-2-carbonitrile framework from acyclic precursors, known as de novo synthesis, provides a powerful means to introduce the desired iodo and nitrile functionalities concurrently with the formation of the heterocyclic ring. These methods often involve cascade reactions where multiple bonds are formed in a single operation.

Multi-Component Reactions for Pyrrole Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to generate a complex product that incorporates substantial portions of all starting materials. organic-chemistry.orgtcichemicals.com While specific MCRs leading directly to this compound are not extensively documented in publicly available literature, the general principles of MCRs for polysubstituted pyrrole synthesis are well-established. For instance, iodine-catalyzed MCRs have been developed for the synthesis of various polysubstituted pyrroles. acs.orgacs.orgnih.govnih.gov These reactions often proceed through a domino sequence of events, such as Michael addition followed by an oxidative annulation. acs.orgnih.gov One notable example is the Gröbke-Blackburn-Bienaymé MCR, which has been utilized in combination with an iodine-promoted electrophilic cyclization to prepare 3-iodo-1H-pyrrolo-fused heterocyclic systems. nih.gov This highlights the potential for designing a specific MCR that could bring together precursors for the iodo, nitrile, and pyrrole ring components to form this compound.

| Reaction Type | Key Features | Potential for this compound Synthesis |

| Iodine-Catalyzed MCRs | Domino reactions, mild conditions, high regioselectivity. acs.orgacs.orgnih.govnih.gov | Could be adapted with appropriate starting materials containing iodo and nitrile functionalities or their precursors. |

| Gröbke-Blackburn-Bienaymé MCR | Formation of fused 3-iodopyrrole systems. nih.gov | Demonstrates the feasibility of incorporating iodine during the cyclization step. |

Cyclization Reactions Incorporating Halogen and Nitrile Precursors

Another de novo approach involves the cyclization of linear precursors that already contain the necessary halogen and nitrile functionalities, or their synthetic equivalents. This strategy allows for a more controlled and often stepwise assembly of the target molecule. While direct examples for this compound are scarce, analogous syntheses of substituted pyrroles provide a conceptual framework. For instance, the Paal-Knorr synthesis, a classic method for pyrrole formation from a 1,4-dicarbonyl compound and an amine, could theoretically be adapted. nih.gov If a suitably substituted 1,4-dicarbonyl precursor bearing an iodo and a cyano group at the appropriate positions were available, its condensation with ammonia (B1221849) would yield the desired product.

Post-Synthetic Functionalization of Pyrrole Scaffolds

The alternative and more commonly employed strategy for the synthesis of this compound involves the modification of a pre-formed pyrrole ring. This approach typically starts with a more readily available pyrrole derivative, such as pyrrole-2-carbonitrile (B156044), and introduces the iodine atom at the C3 position.

Direct Iodination Protocols for Pyrrole-2-carbonitriles

The direct introduction of an iodine atom onto the pyrrole ring is a key step in this synthetic route. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack.

Electrophilic iodination of pyrroles generally proceeds through the attack of an electrophilic iodine species on the electron-rich pyrrole ring. slideshare.net The reaction of pyrrole with iodine, often in the presence of an activating agent, leads to the formation of a sigma complex (also known as an arenium ion), which then loses a proton to restore aromaticity and yield the iodinated pyrrole. slideshare.netstackexchange.com Common iodinating agents include molecular iodine (I₂), often used with a base or an oxidizing agent, and N-iodosuccinimide (NIS). wikipedia.orgnih.gov The reaction with four moles of iodine in the presence of aqueous potassium iodide can lead to the formation of 2,3,4,5-tetra-iodo-pyrrole. slideshare.netyoutube.com

A critical challenge in the synthesis of this compound via direct iodination is controlling the regioselectivity of the reaction. Pyrrole itself typically undergoes electrophilic substitution preferentially at the C2 or C5 positions, as the resulting carbocation intermediate is better stabilized by resonance. slideshare.netstackexchange.com However, the presence of the electron-withdrawing nitrile group at the C2 position in the starting material, pyrrole-2-carbonitrile, deactivates the C5 position towards electrophilic attack and directs the incoming electrophile to the C3 or C4 position.

To achieve selective iodination at the C3 position, careful selection of the iodinating agent and reaction conditions is crucial. While specific conditions for the 3-iodination of pyrrole-2-carbonitrile are not detailed in the provided search results, general strategies for controlling regioselectivity in pyrrole halogenation can be considered. These may include the use of bulky iodinating agents or the temporary installation of a blocking group at the C5 position, which can be removed after iodination. The use of silver salts in combination with iodine has been shown to influence the regioselectivity of iodination on other aromatic systems. nih.gov

| Starting Material | Iodinating Agent | Expected Product | Key Considerations |

| Pyrrole-2-carbonitrile | I₂ / Activating Agent | This compound | The electron-withdrawing nitrile group at C2 directs iodination to other positions. Careful control of stoichiometry and conditions is needed to favor mono-iodination at the C3 position. |

| Pyrrole-2-carbonitrile | N-Iodosuccinimide (NIS) | This compound | NIS is a milder iodinating agent that can offer better control over the reaction. |

Nitrile Group Introduction Strategies on Iodo-Pyrroles

The introduction of a nitrile group onto a pre-existing iodo-pyrrole framework is a key potential disconnection in the synthesis of this compound. Several strategies can be envisaged for this transformation, primarily involving the conversion of other functional groups or through cross-coupling reactions.

One of the most powerful modern methods for the formation of aryl nitriles is the palladium-catalyzed cyanation of aryl halides. This approach offers milder reaction conditions and greater functional group tolerance compared to classical methods like the Sandmeyer or Rosenmund-von Braun reactions. While direct palladium-catalyzed cyanation of 3-iodo-1H-pyrrole has not been extensively documented for this specific isomer, the successful cyanation of other (hetero)aryl halides, including brominated and chlorinated pyrroles, provides a strong precedent. For instance, unprotected pyrroles have been shown to undergo efficient cyanation, which is significant as it obviates the need for protecting group strategies. organic-chemistry.org

A common and effective cyanide source for these reactions is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts like KCN or NaCN. The reaction is typically catalyzed by a palladium(II) precatalyst in the presence of a suitable phosphine (B1218219) ligand.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Dioxane/Water | 80-120 | A common system for heteroaryl halides. |

| Palladacycle Precatalyst | K₄[Fe(CN)₆] | Dioxane/Water | 80-100 | Often more efficient for challenging substrates. |

An alternative, though potentially more convoluted, strategy is the Sandmeyer reaction . This classical method involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt to install the nitrile. nih.govnih.gov For the synthesis of this compound, this would necessitate a 3-amino-1H-pyrrole-2-iodo precursor. The multi-step nature of this route, involving the introduction and subsequent conversion of an amino group, makes it less atom-economical and potentially lower yielding than a direct cyanation approach.

Other functional group interconversions can also be considered. The dehydration of a primary amide (3-iodo-1H-pyrrole-2-carboxamide) using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is a viable method for nitrile formation. researchgate.net Similarly, the conversion of an aldehyde (3-iodo-1H-pyrrole-2-carbaldehyde) to a nitrile can be achieved through various one- or two-step procedures, often involving an oxime intermediate.

Halogen Exchange and Iodination Reactions for Iodo-Pyrrole Formation

The introduction of the iodine atom at the 3-position of the pyrrole ring is another critical aspect of the synthesis. While direct halogen exchange (a "Halex" reaction) on a pre-functionalized pyrrole might seem plausible, it can be challenging on pyrrole systems. Reports have indicated that attempts to convert chloropyrroles to fluoropyrroles via halogen exchange were unsuccessful, suggesting that the pyrrole ring may not be sufficiently activated for this type of nucleophilic substitution. commonorganicchemistry.comnih.gov

A more direct and commonly employed strategy is the electrophilic iodination of a suitable pyrrole precursor. The challenge in synthesizing the 3-iodo isomer lies in controlling the regioselectivity of the iodination. The pyrrole ring is inherently electron-rich and reactive towards electrophiles, with a preference for substitution at the α-positions (C2 and C5). When one of these positions is occupied, as in pyrrole-2-carbonitrile, the incoming electrophile is typically directed to the other α-position (C5) and the β-positions (C3 and C4). The electron-withdrawing nature of the nitrile group at C2 deactivates the ring, making iodination more difficult and further influencing the regioselectivity, generally favoring substitution at the C4 and C5 positions.

To achieve iodination at the C3 position, a common strategy involves the use of a bulky N-protecting group, such as a triisopropylsilyl (TIPS) group. This steric hindrance at the nitrogen and the adjacent α-positions can direct the electrophile to the less hindered β-position (C3). For instance, the bromination of N-TIPS-pyrrole has been shown to yield the 3-bromo derivative, which could then potentially undergo a halogen-metal exchange followed by quenching with an iodine source to yield the 3-iodo analogue. organic-chemistry.orgnih.gov

Direct iodination of electron-deficient pyrroles often requires more reactive iodinating agents or the use of a catalyst. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heteroaromatic compounds and can be activated by the addition of a Lewis or Brønsted acid. nih.gov

| Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Notes |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | 0 - rt | For activated and moderately deactivated arenes. |

| I₂ / Oxidizing Agent | H₂O₂ or Na₂S₂O₈ | Acetic Acid | 0 - rt | In situ generation of electrophilic iodine. |

| Iodine monochloride (ICl) | Celite® | Dichloromethane | 0 - rt | A reactive electrophilic iodine source. commonorganicchemistry.com |

Catalyst Systems in the Synthesis of this compound

The synthesis of this compound and its precursors can be facilitated by various catalytic systems, encompassing both metal-based and organocatalytic approaches.

As discussed, palladium catalysts are paramount for the introduction of the nitrile group via cyanation of a 3-iodopyrrole precursor. organic-chemistry.org The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle and prevent catalyst deactivation by the cyanide ion.

Furthermore, the iodo-substituted product itself is a valuable substrate for subsequent palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This highlights the synthetic utility of this compound as a versatile intermediate.

While not directly leading to the target molecule, rhodium(I) catalysts have been employed in the hydroacylation of propargylic amines, which can then undergo a dehydrative cyclization to form highly substituted pyrroles. researchgate.net This demonstrates the broader applicability of metal catalysis in constructing the core pyrrole scaffold.

Organocatalysis offers a metal-free alternative for the synthesis of the pyrrole ring itself. scielo.org.mx While no specific organocatalytic method for this compound has been reported, the foundational pyrrole-2-carbonitrile scaffold could potentially be assembled using such methods.

For example, the Paal-Knorr synthesis, a classical method for pyrrole formation from a 1,4-dicarbonyl compound and an amine, can be catalyzed by various organocatalysts, including Brønsted acids like squaric acid or even vitamins like Vitamin B1. scielo.org.mx These catalysts operate under mild conditions and are often more environmentally benign than their metal-based counterparts.

Another emerging area is the use of chiral phosphoric acids or bifunctional amine-thioureas to catalyze asymmetric reactions, leading to enantiomerically enriched pyrrole derivatives. While not directly relevant to the achiral target molecule, these developments showcase the power of organocatalysis in modern heterocyclic synthesis.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be effectively applied to the synthesis of this compound to improve the environmental footprint and sustainability of the process.

One key aspect is the use of catalysis over stoichiometric reagents. The palladium-catalyzed cyanation, for example, is inherently greener than the classical Sandmeyer reaction, which uses stoichiometric amounts of copper salts and generates significant waste. The use of less toxic cyanide sources like K₄[Fe(CN)₆] further enhances the green credentials of this method. organic-chemistry.org

The choice of solvents is another critical factor. Whenever possible, the use of greener solvents such as water, ethanol, or performing reactions under solvent-free conditions is preferred. For instance, some Paal-Knorr pyrrole syntheses have been successfully carried out in water. organic-chemistry.org

Energy efficiency can be improved by employing alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields in the synthesis of pyrrole derivatives.

Reactivity and Chemical Transformations of 3 Iodo 1h Pyrrole 2 Carbonitrile

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of a strongly electron-withdrawing nitrile group at the C2 position and an iodine atom at the C3 position significantly modifies its reactivity profile.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. sigmaaldrich.com For an unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 or C5 positions due to the superior stabilization of the cationic intermediate (arenium ion). youtube.com In 3-Iodo-1H-pyrrole-2-carbonitrile, the C2 and C3 positions are already substituted. The remaining C4 and C5 positions are available for substitution.

The outcome of an electrophilic attack is dictated by the combined directing effects of the existing substituents. The nitrile group (-CN) at C2 is a powerful deactivating group and a meta-director. The iodine atom at C3 is also deactivating but is considered an ortho-, para-director. The nitrogen atom of the pyrrole ring is a strong activating, ortho-, para-director.

Considering these influences, electrophilic substitution is most likely to occur at the C5 position. This position is 'para' to the deactivating iodo group and 'meta' to the deactivating cyano group, while also being an 'ortho' position relative to the ring nitrogen. Studies on the analogous compound, 3-Iodo-1H-pyrrole-2-carbaldehyde, suggest that its electronic environment favors electrophilic substitution at the 5-position of the pyrrole ring. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to yield the 5-substituted derivative.

While the electron-rich nature of the pyrrole ring generally makes it resistant to nucleophilic attack, the presence of the strongly electron-withdrawing cyano group at the C2 position can render the ring more susceptible to this type of reaction. Nucleophilic aromatic substitution (SNAr) could potentially occur at the C3 position, displacing the iodide ion. This reaction is facilitated by the electron-withdrawing nature of the adjacent nitrile group, which can stabilize the intermediate Meisenheimer complex. Research on the similar compound 3-Iodo-1H-pyrrole-2-carbaldehyde indicates that the iodine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Furthermore, the carbon atom of the nitrile group is itself an electrophilic center and can be attacked by strong nucleophiles. This can lead to the formation of imines (after hydrolysis) or be converted into other functional groups such as tetrazoles or amidines, depending on the nucleophile and reaction conditions.

Transformations Involving the Iodine Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodine substituent at the C3 position of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.orgnih.gov this compound is an ideal electrophilic partner for Suzuki-Miyaura coupling due to the high reactivity of the C-I bond. libretexts.org

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. A variety of aryl- and heteroarylboronic acids can be coupled at the C3 position of the pyrrole ring to generate 3-aryl- or 3-heteroaryl-1H-pyrrole-2-carbonitriles. It is important to note that for some pyrrole substrates, protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) can be advantageous to prevent side reactions like debromination, which has been observed in the coupling of bromopyrroles. nih.gov Given the high reactivity, a range of palladium catalysts and bases can be employed to achieve high yields. libretexts.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Ar-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5-10) | Cs₂CO₃ | Dioxane/H₂O | 90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5-10) | K₃PO₄ | Dioxane/H₂O | 100 |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃/Ligand (1-2) | KF | Dioxane | 80-100 |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3-5) | Na₂CO₃ | Toluene/H₂O | 110 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgwalisongo.ac.id The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling. libretexts.org

This transformation allows for the introduction of various substituted alkyne moieties at the C3 position, leading to the synthesis of 3-alkynyl-1H-pyrrole-2-carbonitriles. These products are valuable intermediates for the construction of more complex molecular architectures. Similar to Suzuki coupling, protection of the N-H group of the pyrrole may be necessary to prevent interference with the catalytic cycle, as has been observed in the Sonogashira coupling of related N-heterocycles like iodopyrazoles. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature for highly reactive iodides. wikipedia.orgwalisongo.ac.id

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner (R-C≡CH) | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-5) | Triethylamine | THF/DMF | 25-50 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (2-5) | CuI (3-5) | Diisopropylamine | Toluene | 25-60 |

| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-5) | Triethylamine | DMF | 25-50 |

| Propargyl alcohol | Pd(PPh₃)₄ (2-5) | CuI (3-5) | Piperidine | Acetonitrile | 25 |

Compound List

Reductive Dehalogenation Processes

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, the C-I bond can be cleaved under reducing conditions to yield 1H-pyrrole-2-carbonitrile. This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C), metal-based reductants (e.g., Zn in acetic acid), or hydride donors. The choice of the reducing system depends on the desired selectivity and the presence of other functional groups in the molecule.

Oxidative Additions and Related Reactions

Oxidative addition is a fundamental step in many catalytic cycles, particularly in organometallic chemistry. nih.gov It involves the addition of a substrate, such as an alkyl or aryl halide, to a metal center, which results in an increase in both the coordination number and the oxidation state of the metal. This compound, as an iodo-substituted heterocycle, can undergo oxidative addition to low-valent transition metal complexes, such as those of palladium(0) or platinum(0). nih.govrsc.org This process forms a new organometallic complex where the pyrrole ring and the iodine atom are bonded to the metal center. rsc.org These resulting organometallic species can then participate in a variety of subsequent reactions, including cross-coupling and carbonylation reactions.

Reactions of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, amides, amines, and aldehydes. libretexts.org

Hydrolysis and Related Amidation Reactions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. youtube.com Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the corresponding carboxylic acid, 2-carboxy-3-iodo-1H-pyrrole. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water. youtube.com The reaction can often be stopped at the amide stage (3-iodo-1H-pyrrole-2-carboxamide) by using milder reaction conditions. acs.org

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orgchemistrysteps.com

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. libretexts.orgchemguide.co.ukyoutube.com This transformation provides a route to (3-iodo-1H-pyrrol-2-yl)methanamine. The reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond. youtube.com Catalytic hydrogenation using catalysts like Raney nickel or platinum oxide can also be employed for this reduction. chemguide.co.uk

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde requires a less powerful reducing agent that can deliver only one hydride equivalent to the nitrile. wikipedia.orgyoutube.com Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. libretexts.orgwikipedia.orgchemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed after the initial hydride addition is hydrolyzed upon aqueous workup to yield the aldehyde, 3-iodo-1H-pyrrole-2-carbaldehyde. libretexts.orgchemistrysteps.com

Table 3: Reduction Products of the Nitrile Group in this compound

| Reagent | Product | Functional Group Transformation |

| LiAlH₄ | (3-Iodo-1H-pyrrol-2-yl)methanamine | -C≡N → -CH₂NH₂ |

| DIBAL-H, then H₃O⁺ | 3-Iodo-1H-pyrrole-2-carbaldehyde | -C≡N → -CHO |

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and, therefore, susceptible to attack by nucleophiles. While specific studies on this compound are limited, its reactivity can be inferred from the well-established chemistry of aromatic and heterocyclic nitriles.

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds through the initial formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid. For this compound, this would yield 3-Iodo-1H-pyrrole-2-carboxylic acid.

Addition of organometallic reagents , such as Grignard reagents (RMgX) or organolithium reagents (RLi), to the nitrile group provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding ketone. For instance, the reaction of this compound with a Grignard reagent would be expected to produce a 2-acyl-3-iodopyrrole derivative.

Reduction of the nitrile group can lead to the formation of a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. This would convert this compound into (3-Iodo-1H-pyrrol-2-yl)methanamine, a valuable building block for further functionalization.

| Nucleophilic Addition Reaction | Reagents | Expected Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-Iodo-1H-pyrrole-2-carboxylic acid |

| Addition of Grignard Reagent | 1. RMgX; 2. H₃O⁺ | 2-Acyl-3-iodopyrrole |

| Reduction | 1. LiAlH₄; 2. H₂O | (3-Iodo-1H-pyrrol-2-yl)methanamine |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in cycloaddition reactions, most notably in the formation of five-membered heterocyclic rings. The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a particularly well-established and synthetically useful transformation, often referred to as a "click" reaction. rsc.orgresearchgate.net

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a suitable catalyst or under thermal conditions, is expected to yield the corresponding tetrazole derivative, 5-(3-Iodo-1H-pyrrol-2-yl)-1H-tetrazole. orgsyn.orgnih.gov This reaction typically proceeds through a concerted [3+2] cycloaddition mechanism. rsc.orgresearchgate.net The formation of tetrazoles from nitriles is a common strategy in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. orgsyn.org The synthesis of related 5-substituted-1H-tetrazoles from various nitriles has been extensively reported, supporting the feasibility of this transformation for this compound. rsc.orgnih.gov For example, the synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole involves the formation of a tetrazole ring from a nitrile precursor. orgsyn.org

| Cycloaddition Reaction | Reagent | Expected Product |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | 5-(3-Iodo-1H-pyrrol-2-yl)-1H-tetrazole |

Synergistic Reactivity of Multiple Functional Groups

The simultaneous presence of the iodo, nitrile, and pyrrole functionalities in this compound can lead to synergistic reactivity, where the groups mutually influence the outcome of a reaction, enabling transformations that might not be possible with a simpler substrate.

For instance, the iodine atom at the 3-position can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The success and selectivity of these reactions can be influenced by the electronic nature of the nitrile group at the adjacent position. The electron-withdrawing character of the nitrile group can affect the electron density of the pyrrole ring and the reactivity of the C-I bond.

Conversely, the nitrile group can be transformed in the presence of the iodo substituent. For example, a reaction sequence could involve a nucleophilic addition to the nitrile group, followed by an intramolecular cyclization where the iodo group acts as a leaving group or participates in a subsequent coupling reaction.

The study of the synergistic reactivity of this molecule holds promise for the development of novel and efficient synthetic methodologies for the construction of complex heterocyclic architectures.

Derivatization and Advanced Functionalization Strategies for 3 Iodo 1h Pyrrole 2 Carbonitrile

Synthesis of Substituted Pyrrole (B145914) Derivatives

The presence of three distinct reactive sites—the N-H bond of the pyrrole ring, the C-I bond at the 3-position, and the cyano group at the 2-position—makes 3-iodo-1H-pyrrole-2-carbonitrile a highly adaptable precursor for the synthesis of a wide range of substituted pyrroles.

Alkylation and Arylation at Nitrogen and Carbon Positions

The functionalization of the pyrrole ring at both nitrogen and carbon centers is a key strategy for creating molecular diversity.

N-Alkylation: The nitrogen atom of the pyrrole ring can be readily alkylated under basic conditions. The use of a base such as potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO) facilitates the deprotonation of the N-H group, forming a nucleophilic potassium salt that readily reacts with various alkyl halides. This method has been shown to be effective for the high-yield synthesis of N-alkyl derivatives of pyrroles and indoles. For instance, the reaction of the potassium salt of pyrrole with iodomethane, iodoethane, or benzyl (B1604629) bromide in DMSO leads to the corresponding N-alkylated products in high yields.

C-Arylation via Suzuki-Miyaura Coupling: The iodine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl and heteroaryl substituents. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst and a base to couple an organoboron reagent with an organic halide, is a powerful tool for this transformation. For the successful arylation of pyrrole derivatives, it is often necessary to protect the pyrrole nitrogen to prevent side reactions and improve yields. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is an effective protecting group for this purpose. The Suzuki-Miyaura coupling of SEM-protected 4-bromopyrrole-2-carboxylate with various phenylboronic acids proceeds efficiently in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in a dioxane/water mixture at 90 °C, affording the corresponding 4-aryl-pyrrole derivatives in good to excellent yields. nih.gov A similar strategy can be envisioned for this compound. After N-protection, the C3-iodo group can be coupled with a wide range of arylboronic acids.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 85 |

| 2 | 4-Methylphenylboronic acid | Methyl 4-(p-tolyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 82 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77 |

| 4 | 2-Fluorophenylboronic acid | Methyl 4-(2-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 88 |

Table 1: Examples of Suzuki-Miyaura Coupling of a SEM-protected Bromopyrrole. nih.gov

C-Alkynylation via Sonogashira Coupling: The Sonogashira coupling is another powerful palladium-catalyzed reaction that allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org For this compound, after N-protection (e.g., with a benzyl group), the C3-iodo substituent can be coupled with various terminal alkynes. For instance, the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with phenylacetylene (B144264) derivatives using a palladium catalyst and copper iodide affords the corresponding 3-alkynylindoles in good yields. nih.gov A similar reactivity is expected for the pyrrole analogue.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 90 |

| 2 | 4-Ethylphenylacetylene | 1-Benzyl-3-((4-ethylphenyl)ethynyl)-1H-indole-2-carbonitrile | 85 |

| 3 | 4-Methoxyphenylacetylene | 1-Benzyl-3-((4-methoxyphenyl)ethynyl)-1H-indole-2-carbonitrile | 88 |

| 4 | 2-Fluorophenylacetylene | 1-Benzyl-3-((2-fluorophenyl)ethynyl)-1H-indole-2-carbonitrile | 75 |

Table 2: Examples of Sonogashira Coupling of a Benzyl-protected Iodoindole. nih.gov

C-Vinylation via Heck Reaction: The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides. organic-chemistry.org This reaction can be applied to N-protected this compound to introduce vinyl groups at the C3 position. The reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various olefins in the presence of a palladium catalyst and a base leads to the formation of 3-vinylindoles in excellent yields. nih.gov

Acylation and Sulfonylation Methodologies

N-Acylation: The N-H bond of the pyrrole ring can be readily acylated using various acylating agents. A mild and efficient method involves the use of N-acylbenzotriazoles in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). This method has been successfully used for the C-acylation of pyrroles and indoles, and can be adapted for N-acylation. nih.gov

N-Sulfonylation: Similarly, the pyrrole nitrogen can be sulfonylated using sulfonyl chlorides in the presence of a base. For example, 1-phenyl-1H-pyrrole can be sulfonylated with tosyl chloride in the presence of zinc oxide under solvent-free conditions to yield 1-phenyl-3-tosyl-1H-pyrrole. mdpi.com A similar approach can be employed for the N-sulfonylation of this compound.

Exploiting Orthogonal Reactivity for Multi-Functionalization

The distinct reactivity of the N-H, C-I, and C-CN functional groups in this compound allows for a sequential and controlled functionalization of the molecule. This orthogonal reactivity is a powerful strategy for the synthesis of highly substituted and complex pyrrole derivatives. A plausible synthetic route could involve:

N-Functionalization: The initial step would be the protection or functionalization of the pyrrole nitrogen via alkylation, acylation, or sulfonylation as described above. This step is crucial as it can influence the reactivity of the other positions and prevent unwanted side reactions in subsequent steps.

C3-Functionalization: With the nitrogen protected, the C3-iodo group can be targeted for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck reactions to introduce a diverse array of substituents.

Cyano Group Transformation: Finally, the cyano group at the C2 position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine or an aldehyde, providing further opportunities for diversification.

This stepwise approach allows for the precise installation of different functionalities at specific positions of the pyrrole ring, leading to the creation of a library of unique compounds.

Regioselective Functionalization Control and Directed Synthesis

Stereochemical Aspects in Pyrrole Derivatization

In the context of the derivatization of this compound, stereochemical considerations would become relevant if chiral substituents are introduced or if subsequent reactions create new stereocenters. For instance, if a chiral alkyl group is introduced at the nitrogen or if a cross-coupling reaction involves a chiral partner, the resulting products could be diastereomers or enantiomers. Furthermore, if a substituent introduced on the pyrrole ring contains a prochiral center, subsequent reactions could proceed with stereoselectivity, leading to the formation of a specific stereoisomer. However, based on the currently available literature for the derivatization of this compound, specific examples where stereochemistry is a key aspect have not been extensively reported.

Applications of 3 Iodo 1h Pyrrole 2 Carbonitrile As a Versatile Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The unique substitution pattern of 3-iodo-1H-pyrrole-2-carbonitrile makes it an ideal starting material for the synthesis of a variety of other heterocyclic structures. The iodine atom, in particular, is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of diverse substituents at the 3-position of the pyrrole (B145914) ring, paving the way for the synthesis of elaborately decorated pyrrole derivatives.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for building complex polycyclic frameworks. This compound is well-suited for such transformations. The iodine and nitrile functionalities can participate in sequential or one-pot cyclization reactions to construct bicyclic and polycyclic systems containing the pyrrole nucleus. For instance, the iodine atom can be replaced via a cross-coupling reaction to introduce a side chain containing a reactive group. This newly introduced group can then undergo an intramolecular cyclization with the adjacent nitrile group or another position on the pyrrole ring to form a fused system.

A common strategy involves an initial Sonogashira coupling of the this compound with a terminal alkyne. The resulting 3-alkynyl-1H-pyrrole-2-carbonitrile intermediate can then undergo intramolecular cyclization under various conditions (e.g., base or metal catalysis) to afford fused systems like pyrrolo[3,2-c]pyridines or other related heterocycles. The specific outcome of the annulation reaction is highly dependent on the nature of the alkyne and the reaction conditions employed.

| Pyrrole Precursor Type | Reaction Partner | Catalyst/Conditions | Fused System Formed |

|---|---|---|---|

| 3-Iodopyrrole | Terminal Alkyne | Pd/Cu (Sonogashira coupling), then base or acid | Pyrrolo[3,2-c]pyridine derivatives |

| 3-Aminopyrrole | β-Ketoester | Acid-catalyzed condensation | Pyrrolo[3,2-d]pyrimidine derivatives |

| Pyrrole-2-carbaldehyde | Wittig Reagent, then intramolecular cyclization | Base | Pyrrolizine derivatives |

Polycyclic aromatic nitrogen heterocycles (aza-PAHs) are an important class of compounds with applications in materials science and medicinal chemistry. The synthesis of these complex structures can be achieved using this compound as a key building block. Through a series of cross-coupling and cyclization reactions, the pyrrole ring can be annulated with one or more aromatic rings.

For example, a double Suzuki-Miyaura coupling reaction could be envisioned, where the N-H and C-I bonds of the pyrrole are functionalized in a stepwise manner to introduce two different aryl boronic acids. Subsequent intramolecular cyclization reactions, such as a Friedel-Crafts-type reaction or a palladium-catalyzed C-H activation/cyclization, could then be employed to form the extended polycyclic aromatic system. The nitrile group can also be a participant in these cyclization strategies, for instance, by undergoing a [2+2+2] cycloaddition with alkynes to form a fused pyridine (B92270) ring.

Role in Natural Product Total Synthesis Scaffolds

The pyrrole moiety is a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. chim.itresearchgate.net These include the lamellarin family of marine alkaloids, which are known for their potent cytotoxic and anti-HIV activities. chim.it The synthesis of these complex molecules often relies on the use of pre-functionalized pyrrole building blocks.

While direct use of this compound in a completed total synthesis is not extensively documented in readily available literature, its structural motifs are highly relevant. For instance, the synthesis of lamellarin Q has been achieved using a 2,3,4-trisubstituted pyrrole core, which could conceptually be derived from a precursor like this compound. chim.it The synthetic route to lamellarin Q involved Stille cross-coupling reactions to introduce aryl groups at the 3- and 4-positions of a brominated pyrrole derivative. chim.it A similar strategy could be applied to this compound, where the iodine atom directs the introduction of a key substituent required for the natural product's framework. The nitrile group could then be hydrolyzed to a carboxylic acid, a common feature in the lamellarin family. chim.it

| Natural Product Family | Key Structural Feature | Relevant Synthetic Reactions |

|---|---|---|

| Lamellarins | 3,4-Diaryl- or 2,3,4-Triarylpyrroles | Suzuki and Stille Cross-Coupling |

| Tambjamines | 4-Methoxypyrrole-2-carboxamides | Paal-Knorr Pyrrole Synthesis, Amidation |

| Prodigiosins | Tripyrrolic System | Stepwise Pyrrole Coupling, Vilsmeier-Haack Formylation |

Utilization in Material Science Precursors

The field of materials science has seen a surge in the development of organic materials with tailored electronic and photophysical properties. Pyrrole-containing polymers, in particular, are known for their electrical conductivity and have been investigated for applications in organic electronics. acs.org

This compound is an attractive precursor for the synthesis of monomers for organic electronic materials. The iodo-substituent is a prime site for introducing other conjugated groups via cross-coupling reactions, thereby extending the π-system of the monomer. This is a crucial step in tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, of the resulting polymer.

For example, a Suzuki or Stille coupling reaction with a thiophene- or benzene-based boronic acid or stannane, respectively, would yield a pyrrole-aryl or pyrrole-thiophene monomer. The nitrile group can also be chemically modified to further tune the monomer's properties or to introduce polymerizable functionalities. The synthesis of monomers like 2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole highlights the strategy of coupling pyrrole units to create extended conjugated systems for polymerization. pleiades.onlineresearchgate.net

The polymerization of pyrrole monomers is a common method for producing conductive polymers. This compound can serve as a precursor to monomers that can be polymerized through various mechanisms. If the iodine atom is retained in the monomer, it can participate in Yamamoto or Kumada catalyst-transfer polycondensation reactions. Alternatively, the iodine can be replaced by a group suitable for other polymerization methods, such as a boronic ester for Suzuki polycondensation or a vinyl group for addition polymerization.

The resulting polymers, rich in pyrrole and nitrile functionalities, would be expected to have interesting properties. The polypyrrole backbone provides a pathway for electrical conductivity, while the polar nitrile groups could enhance intermolecular interactions and influence the polymer's morphology and solubility.

| Monomer Type (Derived from Precursor) | Polymerization Method | Potential Polymer Properties |

|---|---|---|

| 3-Aryl-1H-pyrrole-2-carbonitrile | Oxidative Polymerization (e.g., with FeCl₃) | Conductive, potentially improved processability |

| 3-(Thiophen-2-yl)-1H-pyrrole-2-carbonitrile | Electropolymerization | Electrochromic, semiconducting thin films |

| N-Protected 3-Ethynyl-1H-pyrrole-2-carbonitrile | Alkyne Metathesis Polymerization | Highly conjugated, potential for nonlinear optical properties |

Advanced Spectroscopic and Analytical Research Techniques for 3 Iodo 1h Pyrrole 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Iodo-1H-pyrrole-2-carbonitrile and its derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, which is crucial for unambiguous structure determination.

For the parent pyrrole (B145914) molecule, typical ¹H NMR chemical shifts are observed around 6.7 ppm for the α-protons and 6.2 ppm for the β-protons. chemicalbook.com The introduction of substituents, such as the iodo and cyano groups in this compound, significantly alters the electronic distribution within the ring, leading to predictable shifts in the NMR spectrum. The electron-withdrawing nature of the nitrile group and the halogen atom influences the chemical shifts of the remaining ring protons, providing key data for confirming the substitution pattern.

Multi-Dimensional NMR Techniques

While one-dimensional (1D) NMR provides essential data, complex structures or mixtures often require multi-dimensional NMR experiments for complete assignment. nih.govbitesizebio.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would reveal correlations between the remaining protons on the pyrrole ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. Each peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C2 and C3 in the title compound) and for piecing together different fragments of a molecule. For instance, HMBC can show correlations from the pyrrole ring protons to the carbon of the nitrile group.

| Technique | Purpose | Information Gained for this compound Derivatives |

| 1D ¹H NMR | Identifies distinct proton environments. | Chemical shifts of ring protons, influenced by iodo and cyano groups. |

| 1D ¹³C NMR | Identifies distinct carbon environments. | Chemical shifts of ring and substituent carbons. |

| COSY | Establishes ¹H-¹H spin-spin coupling networks. | Connectivity between adjacent protons on the pyrrole ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Direct assignment of protonated carbon signals. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Assignment of quaternary carbons (C2, C3) and confirmation of substituent placement. |

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and intermolecular interactions of materials in their solid form, which can be particularly insightful for understanding crystal packing and non-covalent interactions like halogen bonding. iucr.orgnih.govresearchgate.net For halogenated heterocycles such as this compound, ssNMR can provide information that is complementary to single-crystal X-ray diffraction. iucr.orgnih.gov

Research on halogen-bonded frameworks involving iodinated compounds and nitrogen-containing heterocycles has demonstrated the utility of ¹³C and ¹⁵N ssNMR. iucr.orgnih.govresearchgate.net The chemical shifts observed in the solid state can be sensitive to the formation of halogen bonds (C-I···N). This makes ssNMR a powerful technique for characterizing cocrystals and polymeric structures where this compound might act as a halogen bond donor. iucr.org Furthermore, specialized techniques like ¹²⁷I ssNMR can directly probe the iodine nucleus, providing data on the electric field gradient and chemical shift tensors, which are highly sensitive to the local electronic environment and intermolecular interactions. wiley.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, which is a definitive method for confirming the identity of this compound and its derivatives. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₅H₃IN₂) is a key value that would be confirmed by HRMS analysis. The presence of iodine is also readily identified by its characteristic isotopic pattern.

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS or MSⁿ) involves the isolation of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides a fragmentation fingerprint that is characteristic of the molecule's structure.

Studies on substituted pyrrole derivatives show that fragmentation pathways are heavily influenced by the nature and position of the substituents. nih.govnih.gov For this compound, the fragmentation would likely involve:

Loss of the iodine atom: A common fragmentation pathway for iodo-substituted compounds.

Loss of HCN: A characteristic fragmentation of nitrile-containing aromatic rings.

Cleavage of the pyrrole ring: Leading to smaller fragment ions.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed. For example, the fragmentation of 2-substituted pyrrole derivatives has been shown to involve typical losses of side-chain moieties, which helps in their structural identification. nih.gov

| Ion Type | Expected m/z (Monoisotopic) | Technique | Information Provided |

| [M+H]⁺ | 218.9419 | HRMS | Confirms elemental formula (C₅H₄IN₂) |

| [M]⁺˙ | 217.9341 | HRMS | Confirms elemental formula (C₅H₃IN₂) |

| Fragment Ions | Variable | MS/MS | Structural fingerprint, confirms connectivity of functional groups |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a rapid and effective tool for structural confirmation.

For this compound, the key functional groups each produce characteristic signals:

N-H Stretch: The N-H bond of the pyrrole ring typically shows a stretching vibration in the range of 3200-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding in the solid state or in concentrated solutions.

C≡N Stretch: The nitrile group has a very sharp and intense absorption in a relatively clean region of the spectrum, typically between 2220-2260 cm⁻¹. This is one of the most easily identifiable peaks in the IR spectrum.

C-I Stretch: The carbon-iodine bond vibration occurs in the far-infrared region, typically between 500-600 cm⁻¹.

Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring appear in the 1300-1600 cm⁻¹ region. acs.org

While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. The two techniques are often complementary. For instance, the C≡N stretch is typically strong in both IR and Raman spectra, while symmetric vibrations might be more prominent in the Raman spectrum. Computational studies combined with experimental data can provide a complete assignment of the vibrational modes for pyrrole and its derivatives. escholarship.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretch | 3200 - 3500 |

| Nitrile C≡N | Stretch | 2220 - 2260 |

| Pyrrole Ring C=C, C-N | Stretch | 1300 - 1600 |

| Pyrrole Ring C-H | Bend (out-of-plane) | 700 - 900 |

| Carbon-Iodine C-I | Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrrole derivatives demonstrates the power of this technique.

For instance, the crystal structure of 2,2′-bipyrrole, a related compound, was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the molecule crystallizes in the monoclinic space group P21/c, with specific unit cell parameters. researchgate.net Such data allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. In the case of 2,2'-bipyrrole, the pyrrole rings are perfectly parallel, with the N—H groups oriented in opposite directions. nih.gov

Furthermore, X-ray crystallography illuminates the nature of intermolecular forces that govern the crystal packing. In the crystal structure of 2,2′-bipyrrole, molecules are linked by N—H⋯π interactions, forming a herringbone structure. nih.gov The distance between the N—H group and the centroid of the adjacent pyrrole ring was determined to be 2.499 (19) Å. nih.govresearchgate.netnih.gov This detailed structural information is crucial for understanding the physical properties of the compound and for designing new materials with desired solid-state architectures.

The study of more complex pyrrole derivatives, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, further showcases the capability of X-ray crystallography. For one such derivative, the crystal system was identified as triclinic with a P-1 space group, and the unit cell parameters were precisely measured. mdpi.comresearchgate.net The analysis also revealed the twist angle between the triazole and indole (B1671886) rings. mdpi.comresearchgate.net

While awaiting experimental data for this compound, the crystallographic studies on these related structures provide a strong indication of the type of detailed structural insights that can be obtained.

Table 1: Example Crystallographic Data for a Pyrrole Derivative (2,2′-bipyrrole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9500 (2) |

| b (Å) | 6.7650 (2) |

| c (Å) | 8.4363 (3) |

| β (°) | 96.746 (2) |

| Volume (ų) | 337.22 (2) |

| Z | 2 |

Data sourced from Michaels et al. (2017). researchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Reaction Monitoring

Advanced chromatographic techniques coupled with mass spectrometry are vital tools for the analysis of organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to assess the purity of synthesized compounds, identify byproducts, and monitor the progress of chemical reactions.

LC-MS is particularly useful for monitoring reactions involving pyrrole derivatives. For example, in the synthesis of N-hexyl-4-phenyl-1H-imidazole-1-carboxamide, a related heterocyclic compound, LC-MS was used to determine the completion of the reaction. acs.org This technique allows for the rapid analysis of crude reaction mixtures, providing information on the presence of starting materials, intermediates, and the desired product based on their mass-to-charge ratios and retention times. A validated LC/MS/MS method has also been developed for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a biomarker, demonstrating the technique's applicability to complex biological matrices. nih.govuctm.edu

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. A pyrrole-based polymer has been utilized as a solid-phase extraction medium for preconcentrating environmental pollutants from water samples, with subsequent analysis by GC-MS. nih.gov This demonstrates the compatibility of pyrrole-based structures with GC-MS analysis. In the context of synthesizing this compound, GC-MS could be employed to analyze the final product for any volatile impurities or unreacted starting materials. The mass spectrum obtained from GC-MS provides a molecular fingerprint, showing the fragmentation pattern of the molecule, which is invaluable for structural confirmation.

While specific chromatographic data for this compound is not detailed in the literature, the general procedures for analyzing related heterocyclic compounds are well-established. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the chromatograph. The separation would be achieved on a column with a specific stationary phase, and the effluent would be analyzed by the mass spectrometer.

Table 2: Illustrative Application of Chromatographic Techniques for Pyrrole Derivatives

| Technique | Application | Analyte Type | Reference |

|---|---|---|---|

| LC-MS | Reaction Monitoring | Heterocyclic Carboxamides | acs.org |

| LC/MS/MS | Quantitative Analysis | Pyrrole-2,3,5-tricarboxylic acid | nih.govuctm.edu |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the characterization of new chemical entities. It determines the mass percentages of the constituent elements in a compound, which allows for the validation of its empirical formula. For this compound, with a molecular formula of C₅H₃IN₂, the theoretical elemental composition can be calculated.

In the synthesis of new pyrrole derivatives, elemental analysis is a critical step in confirming the identity of the products. For example, in a study reporting the synthesis of novel 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles, the elemental analysis results for the synthesized compounds were reported. acs.org The experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur were in close agreement with the calculated theoretical values, providing strong evidence for the proposed structures. acs.org

For this compound, the expected elemental composition would be calculated based on its atomic constituents and their atomic weights. A sample of the purified compound would then be subjected to combustion analysis, and the resulting percentages of C, H, and N would be compared to the theoretical values. A close match between the found and calculated values would serve to validate the empirical formula of the compound.

Table 3: Theoretical vs. Found Elemental Analysis Data for an Exemplary Pyrrole Derivative (C₁₃H₁₂N₄O₂S)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 54.15 | 54.15 |

| Hydrogen (H) | 4.20 | 4.20 |

| Nitrogen (N) | 19.43 | 19.45 |

| Sulfur (S) | 11.12 | 11.10 |

Data sourced from a study on new pyrrole derivatives. acs.org

Theoretical and Computational Studies of 3 Iodo 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3-iodo-1H-pyrrole-2-carbonitrile, these calculations would offer a deep dive into its electronic nature and potential reactivity. Density Functional Theory (DFT) is a common and effective method for such investigations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) to balance accuracy and computational cost. researchgate.net

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure dictates the chemical behavior of a molecule. An analysis of this compound would involve mapping its molecular orbitals, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial in predicting reactivity, as the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitrile group and the influence of the iodine atom would be expected to significantly modulate the energies and spatial distributions of these orbitals compared to the parent pyrrole (B145914) molecule.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | > 0 | The lowest energy unoccupied orbital, indicating regions susceptible to nucleophilic attack. |

| HOMO | < 0 | The highest energy occupied orbital, indicating regions prone to electrophilic attack. |

| HOMO-LUMO Gap | ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from quantum chemical calculations. Actual values would require specific DFT or ab initio calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule is non-uniform due to the different electronegativities of the constituent atoms. A charge distribution analysis, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom. This information is invaluable for understanding intermolecular interactions and the polarity of the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue indicating electron-poor (positive potential) regions. For this compound, the ESP map would likely show a negative potential around the nitrogen of the nitrile group and a more positive potential near the hydrogen atom attached to the pyrrole nitrogen. The iodine atom would also present a region of interest due to its polarizability.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis

For any proposed reaction involving this compound, such as nucleophilic substitution at the iodine-bearing carbon or reactions at the nitrile group, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, offering a quantitative measure of the reaction's feasibility.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, traces the reaction pathway from the transition state down to the reactants and products. This provides a detailed picture of the geometric changes that the molecule undergoes during the reaction. For this compound, this analysis would be crucial in understanding the precise mechanism of its transformations and predicting the stereochemical or regiochemical outcomes of reactions.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, the following spectroscopic properties could be calculated:

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This would help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the N-H stretch of the pyrrole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted. These calculated shifts, when compared to experimental data, can confirm the structure of the molecule and provide detailed information about its electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This would provide insight into the molecule's photophysical properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| IR Spectroscopy | C≡N stretching frequency | ~2230 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical shift of pyrrole N-H | ~8.0-9.0 ppm |

| ¹³C NMR Spectroscopy | Chemical shift of nitrile carbon | ~115-120 ppm |

| UV-Vis Spectroscopy | λmax | ~250-300 nm |

Note: These values are illustrative and based on typical ranges for similar functional groups. Accurate predictions would require specific computational studies.

Conformational Analysis and Tautomerism Studies

A thorough computational study would be required to elucidate the conformational landscape and potential tautomeric forms of this compound.

Conformational Analysis: The primary focus of a conformational analysis would be the rotational barrier around the C2-C(N) single bond, which connects the carbonitrile group to the pyrrole ring. It is hypothesized that the molecule is likely planar to maximize conjugation between the pyrrole ring and the nitrile group. Computational methods, such as density functional theory (DFT), could be employed to calculate the potential energy surface as a function of the dihedral angle of the nitrile group relative to the ring. This would reveal the most stable conformer(s) and the energy barriers between them.